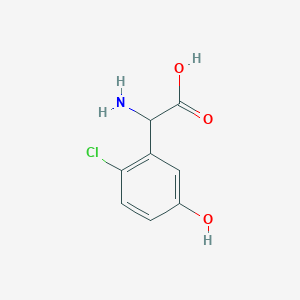

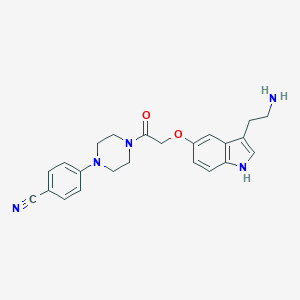

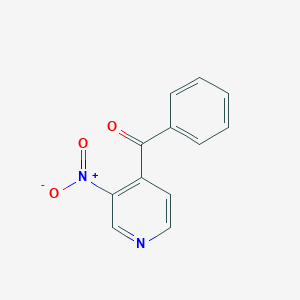

![molecular formula C14H19ClO2S B062729 Tert-butyl 2-[(4-chlorophenyl)thio]-2-methylpropanoate CAS No. 175135-87-2](/img/structure/B62729.png)

Tert-butyl 2-[(4-chlorophenyl)thio]-2-methylpropanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of tert-butyl derivatives, including those similar to tert-butyl 2-[(4-chlorophenyl)thio]-2-methylpropanoate, often involves reactions with tert-butyl compounds under controlled conditions. For instance, the synthesis of related compounds has been reported where tert-butyl groups play a crucial role in the reaction process and product formation (Kacmaz, 2019).

Molecular Structure Analysis

Molecular structure analysis of tert-butyl compounds reveals significant insights into their conformation and stability. For example, N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester showcases two polymorphic forms, highlighting the flexibility and variety in the structural arrangement of tert-butyl derivatives (Gebreslasie, Jacobsen, & Görbitz, 2011).

Chemical Reactions and Properties

Tert-butyl compounds, including the one , undergo various chemical reactions that highlight their reactivity and the impact of the tert-butyl group on their chemical behavior. For instance, the synthesis and reactions of lithiated tert-butyl and 2,6-di(tert-butyl)-4-methylphenyl cyclopropanecarboxylates provide insights into the reactivity of tert-butyl derivatives under different conditions (Häner, Maetzke, & Seebach, 1986).

Physical Properties Analysis

The physical properties of tert-butyl compounds are influenced by their molecular structure. Studies such as the high-pressure differential thermal analysis of tert-butyl compounds reveal how structural variations affect their phase behavior under different temperature and pressure conditions (Reuter, Büsing, Tamarit, & Würflinger, 1997).

Wissenschaftliche Forschungsanwendungen

Oxathiolane Synthesis : The compound is also involved in the synthesis of 1,3-oxathiolanes. Research has shown that tert-butyl 2-hydroxyalkyl sulfides can be directly converted into 1,3-oxathiolanes, indicating the compound's role in the formation of oxathiolane structures, which have applications in various chemical industries (Porter, Saez, & Sandhu, 2006).

Chloro Organic Compound Formation : The compound has been studied for its role in the formation and degradation of chloro organic compounds. Specifically, it's involved in the oxidation process of tert-butyl ethers in the presence of chloride ions. This process is crucial for understanding the environmental impact and degradation pathways of certain organic compounds (Cysewski, Gackowska, & Gaca, 2006).

Phenanthrene Synthesis : The compound is used in the synthesis of phenanthrene through iron-catalyzed benzannulation reactions. This process is significant for the creation of phenanthrene derivatives, which have various applications in materials science and pharmaceuticals (Matsumoto, Ilies, & Nakamura, 2011).

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl 2-(4-chlorophenyl)sulfanyl-2-methylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClO2S/c1-13(2,3)17-12(16)14(4,5)18-11-8-6-10(15)7-9-11/h6-9H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGSJJDGRYVXVSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C)(C)SC1=CC=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379280 |

Source

|

| Record name | tert-butyl 2-[(4-chlorophenyl)thio]-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175135-87-2 |

Source

|

| Record name | tert-butyl 2-[(4-chlorophenyl)thio]-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

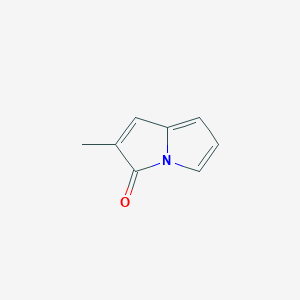

![2-methyl-1H-imidazo[1,2-a]pyridine-5-thione](/img/structure/B62649.png)

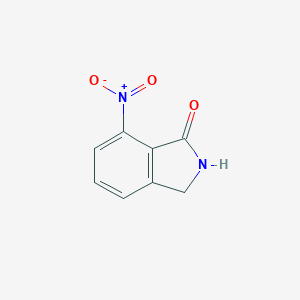

![1-Phenyl-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B62690.png)